molecular formula C15H26O2 B14537097 5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one CAS No. 62309-22-2

5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one

Cat. No.: B14537097
CAS No.: 62309-22-2
M. Wt: 238.37 g/mol
InChI Key: MAWMAKQMANUNEA-UHFFFAOYSA-N
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Description

“5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” is an organic compound that belongs to the class of benzoxepins. Benzoxepins are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with multiple rings and functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Addition of the Propyl Group: Alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of “5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin Derivatives: Compounds with similar benzoxepin structures but different substituents.

    Dimethyl Derivatives: Compounds with dimethyl groups attached to different positions.

    Propyloctahydro Derivatives: Compounds with similar propyloctahydro structures.

Uniqueness

“5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62309-22-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5,8-dimethyl-1-propyl-4,5,5a,6,7,8,9,9a-octahydro-1H-benzo[c]oxepin-3-one

InChI

InChI=1S/C15H26O2/c1-4-5-14-13-8-10(2)6-7-12(13)11(3)9-15(16)17-14/h10-14H,4-9H2,1-3H3

InChI Key

MAWMAKQMANUNEA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2CC(CCC2C(CC(=O)O1)C)C

Origin of Product

United States

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